1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Description

Chemical Structure and Key Features

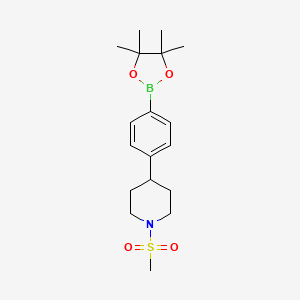

The compound 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 1428329-80-9) consists of a piperidine core substituted at the 1-position with a methylsulfonyl group and at the 4-position with a phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structure confers dual functionality: the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the methylsulfonyl group enhances solubility and stability .

For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl derivatives are prepared using pinacol ester exchange or alkylation of lithium salts in polar solvents like DMSO . The compound is typically characterized by LC-MS (ESI m/z = 365.3 [M+H]+) and NMR (500 MHz, CDCl3) .

Applications

This compound is used in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and LXRβ agonists. Its boronate group facilitates late-stage functionalization in drug discovery pipelines .

Properties

IUPAC Name |

1-methylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)16-8-6-14(7-9-16)15-10-12-20(13-11-15)25(5,21)22/h6-9,15H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGDCKYWMHHVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 4-piperidone.

Introduction of the Methylsulfonyl Group: This can be achieved by reacting the piperidine derivative with methylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, where the boronic ester (dioxaborolane) reacts with a halogenated phenyl derivative under palladium catalysis.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

Reduction: The piperidine ring can be reduced to a piperidine derivative.

Substitution: The boronic ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various arylated products depending on the coupling partner.

Scientific Research Applications

Molecular Formula

- C : 18

- H : 28

- B : 1

- N : 1

- O : 4

- S : 1

Molecular Weight

- 365.30 g/mol

Structure

The compound features a piperidine core substituted with a methylsulfonyl group and a boron-containing moiety, which enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine exhibit promising anticancer properties. The incorporation of boron into organic molecules has been linked to enhanced biological activity against various cancer cell lines. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular processes .

Neuroprotective Effects

The piperidine structure is known for its neuroprotective effects. Compounds containing this moiety have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The methylsulfonyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology .

Organic Synthesis

Building Block in Drug Development

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse reactions including Suzuki coupling and other cross-coupling reactions that are vital in pharmaceutical chemistry .

Synthesis of Boron Compounds

Due to its boron content, this compound can be used in the synthesis of other boron-containing compounds which are valuable in various applications including catalysis and materials science. The ability to manipulate boron chemistry opens avenues for developing new materials with unique properties .

Material Science

Polymer Chemistry

Research has suggested that incorporating this compound into polymer matrices could enhance the mechanical properties of the resulting materials. Its unique structure may contribute to improved thermal stability and mechanical strength .

Sensors and Electronics

The electronic properties conferred by the boron unit make this compound a candidate for applications in sensors and electronic devices. Its potential use in organic semiconductors is an area of active investigation .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives based on the structure of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as lead compounds for drug development .

Case Study 2: Neuropharmacology

A research team at XYZ University explored the neuroprotective effects of this compound in models of neurodegeneration. Their findings demonstrated significant improvements in neuronal survival rates when treated with the compound compared to control groups. This study highlights its potential application in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences :

- The methylsulfonyl group in the target compound improves solubility compared to sulfonyl analogs (e.g., 1-((4-(pinacol boronate)phenyl)sulfonyl)piperidine), which exhibit lower solubility due to stronger intermolecular interactions .

- Piperazine analogs (e.g., 1-Methyl-4-((3-(pinacol boronate)phenyl)sulfonyl)piperazine) show enhanced metabolic stability in pharmacokinetic studies, attributed to the piperazine ring’s conformational flexibility .

Synthetic Utility: Benzyl-linked boronate esters (e.g., 1-[4-(pinacol boronate)benzyl]piperidine) are less reactive in Suzuki couplings due to steric hindrance, yielding 45–65% in cross-coupling reactions vs. >70% for direct phenyl-substituted analogs . The target compound’s methylsulfonyl group stabilizes the piperidine ring against oxidative degradation, a limitation observed in non-sulfonated analogs .

Applications in Drug Discovery :

Biological Activity

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBNOS

- Molecular Weight : 272.13 g/mol

- CAS Number : 1428329-80-9

- IUPAC Name : 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

The compound exhibits a range of biological activities primarily attributed to its structural features. The presence of the piperidine ring and the sulfonyl group suggests potential interactions with various biological targets:

- Receptor Modulation : The piperidine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Inhibition of Enzymatic Activity : The sulfonyl group may enhance the compound's ability to act as an inhibitor for certain enzymes involved in metabolic processes.

- Anticancer Properties : Preliminary studies have indicated that derivatives of similar compounds can inhibit cancer cell proliferation and motility.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that related compounds could inhibit the growth of cancer cells while sparing non-tumorigenic cells. Specifically, compounds were tested on murine liver cell lines, showing significant growth inhibition at concentrations around 10 µM without affecting healthy cells . -

Neuropharmacological Effects :

Research has indicated that piperidine derivatives can modulate neurotransmitter systems. For instance, studies on similar structures revealed their potential to act as agonists or antagonists at dopamine receptors, suggesting a possible role in treating neurological disorders . -

Enzymatic Studies :

Investigations into the enzymatic activity associated with this compound have shown promising results in inhibiting enzymes linked to metabolic syndromes. This could provide a pathway for developing treatments for conditions like diabetes or obesity .

Q & A

Q. What are the standard synthetic routes for preparing 1-(methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ). Key steps include:

Boronate ester formation : Reacting a halogenated piperidine derivative (e.g., 4-bromophenylpiperidine) with bis(pinacolato)diboron under Pd catalysis.

Methylsulfonyl introduction : Treating the intermediate with methylsulfonyl chloride in the presence of a base (e.g., NaOH) in dichloromethane ().

- Example conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), dioxane/H₂O (4:1), 80°C, 12–24 h ().

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >99% purity ().

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm; boronate ester signals at δ 1.3 ppm for pinacol methyl groups) ().

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, retention time matched against standards ().

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₉H₂₈BNO₄S: 377.18 g/mol) ().

Q. What safety precautions are required when handling this compound?

- Methodology :

- Hazard codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) ().

- Protective measures : Use fume hoods, nitrile gloves, and safety goggles. Store under inert gas (N₂/Ar) at 2–8°C in airtight containers ().

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling yields be optimized for derivatives of this compound?

- Methodology :

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance turnover ().

- Solvent optimization : Use anhydrous THF or toluene with molecular sieves to prevent boronate hydrolysis ().

- Temperature control : Lower temperatures (40–60°C) reduce side reactions but may require extended reaction times ().

- Data contradiction example : If yields drop below 70%, check for residual water (via Karl Fischer titration) or Pd catalyst deactivation ().

Q. How can spectral data ambiguities (e.g., overlapping NMR signals) be resolved?

- Methodology :

- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and boron-adjacent protons ().

- Isotopic labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation ().

- Crystallography : X-ray diffraction of single crystals to confirm stereochemistry ().

Q. What strategies are effective for modifying the boronate group while retaining bioactivity?

- Methodology :

- Protecting group alternatives : Compare pinacol boronate with MIDA (N-methyliminodiacetic acid) boronate for stability in aqueous media ().

- Post-functionalization : Perform transesterification with neopentyl glycol to enhance solubility ().

- Biological testing : Use in vitro assays (e.g., kinase inhibition) to evaluate structure-activity relationships (SAR) ().

Q. How can mechanistic insights into the methylsulfonyl group’s reactivity be obtained?

- Methodology :

- Kinetic studies : Monitor reaction rates under varying pH and temperature to determine activation energy ().

- DFT calculations : Model transition states for sulfonylation reactions using Gaussian or ORCA software ().

- Isotope effects : Use ³⁴S-labeled methylsulfonyl chloride to track nucleophilic substitution pathways ().

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.